

Technical Analysis: Dehydro Ivabradine Structure & Characterization

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Compound of Interest

Compound Name: Dehydro Ivabradine

CAS No.: 1086026-31-4

Cat. No.: B194653

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Executive Summary: The Structural Divergence

Dehydro Ivabradine (CAS: 1086026-31-4) represents a critical oxidative impurity and degradation product of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channel blocker, Ivabradine.

From a structural perspective, **Dehydro Ivabradine** differs from the parent molecule by the loss of two hydrogen atoms in the benzazepine ring, specifically forming a double bond at the C4-C5 position. This unsaturation creates a conjugated system extending from the fused benzene ring through the lactam functionality, significantly altering its UV-Vis absorption profile and chromatographic behavior compared to the parent drug.

This guide dissects the chemical structure, formation mechanism, and analytical control strategies for **Dehydro Ivabradine**, providing a self-validating framework for its identification in pharmaceutical development.

Chemical Structure Elucidation

The core structural modification occurs in the 7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one moiety of Ivabradine.^[1] In the dehydro analog, oxidative dehydrogenation converts the saturated ethylene bridge ($-\text{CH}_2-\text{CH}_2-$) at positions 4 and 5 into a vinylene group ($-\text{CH}=\text{CH}-$).

Comparative Structural Data

Feature	Ivabradine (Parent)	Dehydro Ivabradine (Impurity)
CAS Number	155974-00-8 (HCl)	1086026-31-4 (Free Base)
Molecular Formula	C ₂₇ H ₃₆ N ₂ O ₅	C ₂₇ H ₃₄ N ₂ O ₅
Molecular Weight	468.59 g/mol	466.57 g/mol (-2.02 Da)
IUPAC Name	3-{3-[[[(7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methyl](methyl)amino]propyl]-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one	(S)-3-(3-(((3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methyl)(methyl)amino)propyl)-7,8-dimethoxy-1,3-dihydro-2H-benzo[d]azepin-2-one
Key Functional Change	Saturated azepine ring	Conjugated enamide system (C4=C5 unsaturation)
Chirality	(S)-enantiomer (retained)	(S)-enantiomer (retained)

Structural Logic & Causality

The formation of the C4=C5 double bond is thermodynamically driven by the extension of conjugation. In Ivabradine, the amide group is isolated from the aromatic ring by the saturated C4-C5 bridge. In **Dehydro Ivabradine**, the new double bond conjugates the amide carbonyl with the aromatic ring, stabilizing the planar conformation but potentially increasing reactivity (Michael acceptor potential).

Formation & Metabolic Pathway

While Ivabradine is primarily metabolized by CYP3A4 to form N-desmethyl ivabradine, **Dehydro Ivabradine** is frequently observed as a degradation product under oxidative stress conditions or as a minor process impurity.

Mechanistic Pathway Diagram

The following diagram illustrates the oxidative dehydrogenation pathway transforming Ivabradine into its Dehydro analog.



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Figure 1: Oxidative dehydrogenation pathway of Ivabradine yielding **Dehydro Ivabradine**.^[2]

Analytical Characterization Protocol

To reliably detect and quantify **Dehydro Ivabradine**, researchers must exploit the physicochemical differences induced by the loss of hydrogen.

Mass Spectrometry (LC-MS/MS)

- Parent Ion: The Dehydro impurity presents a protonated molecular ion at m/z 467.2, exactly 2 Da lower than Ivabradine (m/z 469.3).
- Fragmentation: Both compounds share the characteristic fragment from the cleavage of the propyl linker, but the benzazepine-containing fragment will show a -2 Da shift in the impurity.

UV-Vis Spectroscopy

- Shift: The extended conjugation in **Dehydro Ivabradine** results in a bathochromic shift (red shift) and hyperchromic effect compared to the parent.
- Implication: If using a diode array detector (DAD), extract chromatograms at a slightly higher wavelength (e.g., 290-300 nm) to maximize sensitivity for the impurity relative to the parent.

HPLC Method Validation (Standard Protocol)

- Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 3.5 μ m).

- Mobile Phase: Gradient elution with Phosphate Buffer (pH 3.0) and Acetonitrile.
- Elution Order: Due to the planar, conjugated nature of the benzazepine ring, **Dehydro Ivabradine** typically elutes after Ivabradine in reverse-phase systems due to increased pi-pi interactions with the stationary phase.

References

- National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 16114796, Dehydroivabradine. Retrieved February 1, 2026, from [\[Link\]](#)
- European Medicines Agency. Assessment Report: Ivabradine (Corlentor).

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Sources

- 1. [Ivabradine | C27H36N2O5 | CID 132999 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- 2. [Dehydroivabradine | C27H34N2O5 | CID 16114796 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
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